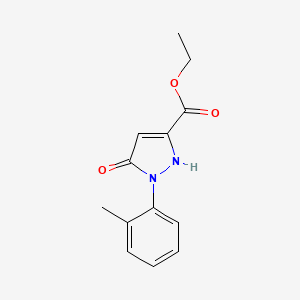
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide is a chemical compound that belongs to the class of isonicotinic acid derivatives.
Méthodes De Préparation
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the 2,6-dibutoxy and 1-methylhydrazide groups. One common method involves the esterification of isonicotinic acid with butanol to form the dibutoxy derivative, followed by the reaction with methylhydrazine to introduce the 1-methylhydrazide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death . The compound may also interfere with the function of enzymes and proteins involved in critical metabolic pathways .
Comparaison Avec Des Composés Similaires
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide can be compared with other similar compounds, such as:
Isoniazid: A well-known derivative of isonicotinic acid used as a first-line treatment for tuberculosis.
Iproniazid: Another derivative with antidepressant properties.
Nialamide: A monoamine oxidase inhibitor used in the treatment of depression.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
57803-55-1 |
|---|---|
Formule moléculaire |
C15H25N3O3 |
Poids moléculaire |
295.38 g/mol |
Nom IUPAC |
2,6-dibutoxy-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H25N3O3/c1-4-6-8-20-13-10-12(15(19)18(3)16)11-14(17-13)21-9-7-5-2/h10-11H,4-9,16H2,1-3H3 |
Clé InChI |
PYTCKRXHAISOQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)




![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)



![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)




